H-Hyp-Betana
CAS No.: 3326-64-5
Cat. No.: VC21540053
Molecular Formula: C15H16N2O2
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3326-64-5 |
|---|---|
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | N-(4-hydroxynaphthalen-2-yl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C15H16N2O2/c18-14-9-11(8-10-4-1-2-5-12(10)14)17-15(19)13-6-3-7-16-13/h1-2,4-5,8-9,13,16,18H,3,6-7H2,(H,17,19) |
| Standard InChI Key | KMQNGXDZQAILQD-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C(=C2)O |
| Canonical SMILES | C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C(=C2)O |
Introduction
Chemical Identity and Structure
H-Hyp-Betana, also known as L-hydroxyproline 2-naphthylamide, is an L-proline derivative formed by the condensation of trans-4-hydroxy-L-proline with the amino group of 2-naphthylamine . The compound exists in two primary forms: the free base and its hydrochloride salt.
Basic Chemical Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Chemical Formula | C₁₅H₁₆N₂O₂ | C₁₅H₁₇ClN₂O₂ |
| Molecular Weight | 256.30 g/mol | 292.76 g/mol |
| CAS Registry Number | 3326-64-5 | 201994-57-2 |
| IUPAC Name | (2S,4R)-4-Hydroxy-N-(naphthalen-2-yl)pyrrolidine-2-carboxamide | (2S,4R)-4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride |
| Melting Point | 178-180°C | Not specified |
| Physical Appearance | White solid | Not specified |
The compound features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxamide linkage to a naphthalene group, giving it distinctive structural characteristics that contribute to its biological activities .
Biological Activity and Functions
H-Hyp-Betana demonstrates several significant biological activities that make it valuable for research and potential therapeutic applications.
Chromogenic Properties
One of the primary functions of H-Hyp-Betana is as a chromogenic compound. This property makes it particularly useful in colorimetric assays for detecting and quantifying enzymatic activities .
Enzymatic Activity Detection
H-Hyp-Betana is specifically used for the colorimetric determination of peptidase activity in bacteria. When the compound is cleaved by specific peptidases, it releases 2-naphthylamine, which can be detected colorimetrically, making it valuable for microbiological research and diagnostics .
Related Hydroxyproline Compounds and Their Activities
While specific research on H-Hyp-Betana itself is somewhat limited in the provided sources, studies on related hydroxyproline-containing compounds provide valuable insights into potential mechanisms and applications.
Prolyl-Hydroxyproline (Pro-Hyp) Peptides
Prolyl-hydroxyproline (Pro-Hyp), a related dipeptide, has been extensively studied for its cellular effects. Research indicates that Pro-Hyp:
-
Promotes differentiation and maturation of tendon cells
-
Modulates lineage-specific factors
-
Induces significant chemotactic activity in vitro
-
Affects cell proliferation through ERK phosphorylation
-
Enhances extracellular matrix production and type I collagen network organization
These findings suggest potential mechanisms through which H-Hyp-Betana might also exert biological effects, particularly in cellular systems where hydroxyproline recognition is important.
Cellular Uptake Mechanisms
Studies on Pro-Hyp demonstrate that hydroxyproline-containing peptides can be internalized through multiple pathways, including transporters and nonselective mechanisms. After uptake, these compounds are distributed within cellular compartments, with significant localization in the cytosolic fraction . Similar mechanisms might apply to H-Hyp-Betana, though specific studies would be needed to confirm this.
Analytical Methods and Quantification
The detection and quantification of hydroxyproline-containing compounds have been significantly advanced in recent years.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Researchers have developed highly accurate methods for the simultaneous quantification of hydroxyproline and hydroxyproline-containing peptides in human blood using LC-MS. These methods employ stable isotope-labeled collagen as an internal standard, achieving precise measurements with coefficients of variation below 7% for most peptides .
Predicted Physical Properties
Advanced computational methods have been used to predict various physical properties of H-Hyp-Betana, including collision cross-section values for different adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 257.12848 | 159.0 |
| [M+Na]+ | 279.11042 | 169.7 |
| [M+NH4]+ | 274.15502 | 166.7 |
| [M+K]+ | 295.08436 | 165.4 |
| [M-H]- | 255.11392 | 161.9 |
| [M+Na-2H]- | 277.09587 | 164.4 |
| [M]+ | 256.12065 | 161.0 |
| [M]- | 256.12175 | 161.0 |
These values can assist in the development of targeted analytical methods for H-Hyp-Betana detection in complex biological matrices .
Research Applications
H-Hyp-Betana has several important research applications across different scientific disciplines.
Microbiology Applications
The compound's primary documented use is in microbiological research, specifically for the colorimetric determination of peptidase activity in bacteria . This application allows researchers to:
-
Characterize bacterial peptidase activity profiles
-
Identify specific bacterial strains based on enzymatic activities
-
Study peptidase inhibitors and their effects on bacterial metabolism
Comparison with Related Compounds
H-Hyp-Betana shares structural and functional similarities with several related compounds.
Structural Analogs
| Compound | Similarity to H-Hyp-Betana | Distinctive Features |
|---|---|---|
| Betaine | Contains a quaternary ammonium group | Lacks the naphthylamine group; involved in methylation processes |
| Pro-Hyp | Contains hydroxyproline | Dipeptide structure; lacks the naphthylamine moiety |
| Trans-4-hydroxy-L-proline | Core structure component | Lacks the naphthylamide group; more water-soluble |
Future Research Directions
Future research on H-Hyp-Betana could focus on several promising areas:
-
Detailed structural studies using crystallography to determine precise molecular configurations
-
Investigation of specific receptor interactions and binding affinities
-
Exploration of potential therapeutic applications, particularly in areas where Pro-Hyp has shown promise
-
Development of more efficient synthetic routes and derivatives with enhanced properties
-
Expansion of its use in analytical chemistry and biochemical assays
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume